

An In-depth Technical Guide to BODIPY FL C12: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL C12, with the systematic name 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a lipophilic fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. Its exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an invaluable tool in cellular and molecular biology. The addition of a 12-carbon alkyl chain confers hydrophobic characteristics, enabling its seamless integration into lipid-rich environments such as cell membranes and lipid droplets. This guide provides a comprehensive overview of BODIPY FL C12's chemical structure, properties, and its application in various experimental settings.

Chemical Structure and Physicochemical Properties

BODIPY FL C12 is characterized by the core BODIPY fluorophore, a boron-dipyrromethene complex, attached to a dodecanoic acid tail. This structure allows it to mimic natural fatty acids, facilitating its uptake and incorporation into cellular lipid metabolic pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **BODIPY FL C12** and its parent fluorophore, BODIPY FL. These values are essential for designing and calibrating



fluorescence-based experiments.

Property	Value	Reference(s)
Molecular Formula	C23H33BF2N2O2	[3]
Molecular Weight	418.33 g/mol	[3]
Excitation Maximum (λex)	~480-503 nm	[4][5]
Emission Maximum (λem)	~508-512 nm	[4][5]
Extinction Coefficient (ε)	>80,000 cm ⁻¹ M ⁻¹	[5][6]
Quantum Yield (Φ)	~0.9 (in fluid phase lipid bilayers)	[5][7]
Fluorescence Lifetime (τ)	1.4 - 2.0 ns (for BODIPY- phenyl-C12)	[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **BODIPY FL C12** in research. Below are protocols for common experiments.

General Protocol for Staining of Live Adherent Cells with BODIPY FL C12

This protocol outlines the fundamental steps for staining live adherent cells for visualization by fluorescence microscopy.

Materials:

- BODIPY FL C12 stock solution (1-10 mM in anhydrous DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Adherent cells cultured on sterile coverslips in a petri dish
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)



Procedure:

- Preparation of Working Solution: Prepare a 1-10 μM working solution of BODIPY FL C12 by diluting the DMSO stock solution in serum-free cell culture medium or PBS. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[4]
- Cell Preparation: Culture adherent cells on sterile coverslips to an appropriate confluency (typically 70-80%).[9]
- Staining: Remove the culture medium from the cells and gently wash once with PBS. Add the BODIPY FL C12 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4][9]
- Washing: Aspirate the staining solution and wash the cells two to three times with PBS or fresh medium to remove unbound dye.[9]
- Imaging: Mount the coverslip on a microscope slide with a drop of mounting medium.
 Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (excitation ~488 nm, emission ~515 nm).

Protocol for Tracking Fatty Acid Uptake and Lipid Droplet Formation

This protocol is designed to visualize the cellular uptake of **BODIPY FL C12** and its subsequent incorporation into lipid droplets.[10]

Materials:

- BODIPY FL C12 stock solution (2.5 mM in methanol or DMSO)
- Cell culture medium (e.g., M199-HEPES) containing 0.1% defatted bovine serum albumin (BSA)
- Cells of interest cultured in a suitable format (e.g., on coverslips)
- Optional: Nile Red or another lipid droplet-specific stain for co-localization



Confocal microscope

Procedure:

- Preparation of Staining Solution: Prepare a 10 μM solution of BODIPY FL C12 in culture medium containing 0.1% defatted BSA. Incubate the solution at 37°C for 30 minutes, protected from light, to allow for the conjugation of BODIPY FL C12 to BSA.[10]
- Cell Incubation: Expose the cells to the BODIPY FL C12-BSA solution for a defined period (e.g., 30 minutes) to allow for uptake.[10]
- Co-staining (Optional): If co-localization with lipid droplets is desired, cells can be subsequently stained with a specific lipid droplet marker like Nile Red according to the manufacturer's protocol.
- Washing: Gently wash the cells with fresh medium to remove excess fluorescent probe.
- Imaging: Visualize the cells using a confocal microscope. The green fluorescence of
 BODIPY FL C12 will indicate its localization within the cells, particularly in lipid droplets.[10]
 Time-lapse imaging can be employed to track the dynamics of uptake and incorporation.

Protocol for Flow Cytometry Analysis of Fatty Acid Uptake

This protocol allows for the quantification of **BODIPY FL C12** uptake by a cell population using flow cytometry.

Materials:

- BODIPY FL C12 working solution (as prepared for microscopy)
- Suspension cells or trypsinized adherent cells
- FACS tubes
- Flow cytometer with a 488 nm laser

Procedure:



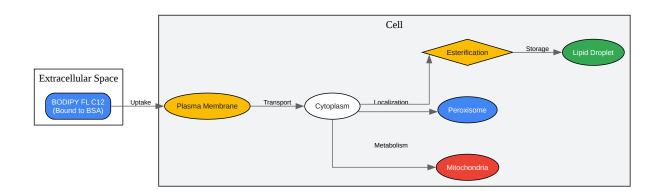
- Cell Preparation: Prepare a single-cell suspension of the cells of interest.
- Staining: Incubate the cells with the **BODIPY FL C12** working solution for 15-30 minutes at 37°C, protected from light.[4] Include an unstained control sample.
- Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash twice with PBS.[4]
- Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
- Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard green emission filter (e.g., 530/30 nm). The fluorescence intensity will be proportional to the amount of BODIPY FL C12 taken up by the cells.

Visualizations

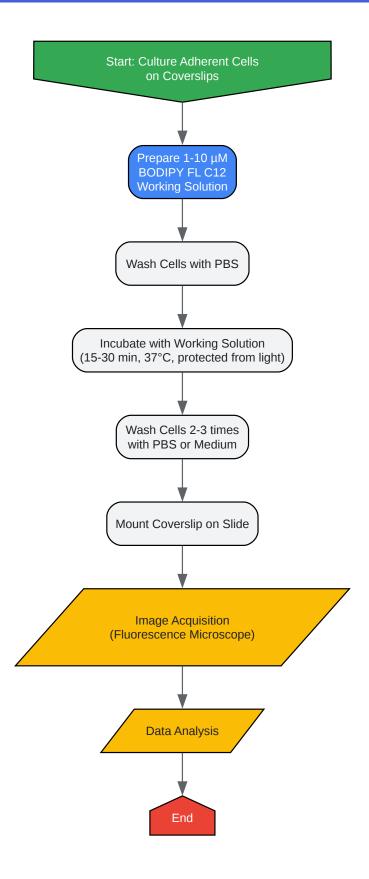
The following diagrams, generated using the DOT language, illustrate key processes and workflows involving **BODIPY FL C12**.

Cellular Uptake and Trafficking of BODIPY FL C12

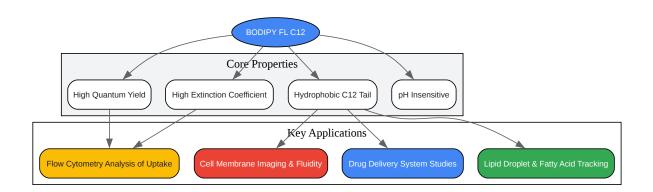












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